molecular formula C19H25N B12518286 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine

Cat. No.: B12518286
M. Wt: 267.4 g/mol
InChI Key: MDTUXZFXVFFHIO-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is an organic compound characterized by the presence of two tert-butyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 2-bromo-4-tert-butylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 2-Bromo-4-tert-butylpyridine
  • tert-Butyl 4-phenoxyphenyl ketone

Uniqueness

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is unique due to the presence of two tert-butyl groups, which confer steric hindrance and influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may only have one tert-butyl group or different substituents .

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C19H25N/c1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6/h7-13H,1-6H3

InChI Key

MDTUXZFXVFFHIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(C)(C)C

Origin of Product

United States

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